REACTION_CXSMILES
|
[CH3:1][CH:2]([O:6][C:7](=O)[C:8]1[CH:17]=[CH:16][C:11]([C:12]([O:14][CH3:15])=[O:13])=[CH:10][CH:9]=1)[C:3](=O)[CH3:4].C([O-])(=O)C.[NH4+:23]>C(O)(=O)C>[CH3:15][O:14][C:12](=[O:13])[C:11]1[CH:16]=[CH:17][C:8]([C:7]2[O:6][C:2]([CH3:1])=[C:3]([CH3:4])[N:23]=2)=[CH:9][CH:10]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
CC(C(C)=O)OC(C1=CC=C(C(=O)OC)C=C1)=O
|
Name
|
|
Quantity
|
0.308 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Type
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CUSTOM
|
Details
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the mixture was stirred at 90° C. over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Acetic acid was removed under reduced pressure and ice cold water (10 mL)
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Type
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ADDITION
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Details
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was added to the residue
|
Type
|
EXTRACTION
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Details
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The resulting mixture was extracted with ethyl acetate (50 mL×2)
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Type
|
WASH
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Details
|
the combined organic layers were washed with water (25 mL×2) and with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulphate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC=C(C=C1)C=1OC(=C(N1)C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |